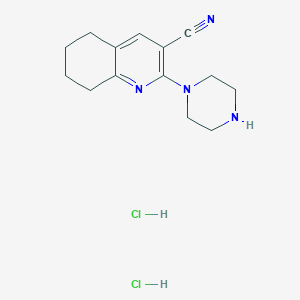

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride

Description

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride is a bicyclic organic compound featuring a piperazine ring fused to a partially hydrogenated quinoline core, with a nitrile group at the 3-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications. This compound is cataloged as a building block in medicinal chemistry, with a CAS purity of 95% (Enamine Ltd, ). Its molecular formula is C₁₄H₁₇Cl₂N₅, and it is structurally characterized by:

- A tetrahydroquinoline scaffold providing rigidity and lipophilicity.

- A piperazine moiety enabling hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name |

2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;;/h9,16H,1-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGCJMZALFPUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step in the synthesis is the aza-Michael addition between diamine and the in situ generated sulfonium salt . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

Neuroprotective Agents

Research indicates that compounds similar to 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline derivatives exhibit neuroprotective properties. For instance, studies have shown that hybrid molecules incorporating piperazine and quinoline moieties can act as bifunctional iron chelators. These compounds reduce oxidative stress associated with neurodegenerative diseases such as Parkinson's disease (PD) by binding to iron and mitigating its harmful effects on neuronal cells .

Case Study : A study developed a series of piperazine-based compounds that demonstrated significant agonistic activity on dopamine D2/D3 receptors while also providing neuroprotection through iron chelation. The synthesized compounds exhibited low nanomolar potency for D3 receptors, indicating their potential use in treating PD .

Anticancer Activity

The tetrahydroquinoline framework has been linked to anticancer activity. Research has shown that related compounds can inhibit various cancer cell lines, including melanoma and leukemia. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation .

Case Study : In a study examining tetrahydroquinoline derivatives, compounds were found to inhibit cancer cell growth with GI50 values as low as 0.1 μM across multiple cancer types. This suggests a promising avenue for developing new anticancer therapies based on this chemical scaffold .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the piperazine ring can significantly influence the binding affinity and biological activity of these compounds.

| Substituent | Effect on Activity |

|---|---|

| Hydroxy groups | Increased receptor affinity |

| Alkyl chains | Enhanced lipophilicity |

| Aromatic rings | Improved selectivity for receptors |

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can act as a hydrogen bond donor/acceptor, enhancing its interactions with biological receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous piperazine-containing heterocycles and tetrahydroquinoline derivatives.

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Structural Complexity: The target compound is simpler than triazole-based hybrids (e.g., Spine’s compound ) but shares the piperazine-tetrahydroquinoline motif. Compared to levocetirizine , the target lacks a carboxylic acid group but retains the dihydrochloride salt, favoring solubility.

Spirocyclic derivatives (e.g., BLD Pharm’s compound ) exhibit higher molecular complexity, often linked to kinase inhibition.

Synthetic Utility :

- The target compound’s purity (95%) and commercial availability make it a practical intermediate, whereas Spine’s triazole hybrid required multi-step synthesis (76% yield).

Biological Relevance :

- Piperazine-containing compounds (e.g., levocetirizine ) often target GPCRs or ion channels. The target’s nitrile group may modulate interactions with enzymes like acetylcholinesterase, as seen in related sesquiterpenes from agarwood studies (e.g., α-glucosidase inhibition ).

Research Findings and Limitations

- Gaps in Pharmacological Data : While structural analogs (e.g., triazole hybrids , spirocyclic kinase inhibitors ) have documented bioactivity, the target compound’s specific biological profile remains underexplored.

- Synthetic Advantages : The dihydrochloride salt form improves solubility, but its stability under physiological conditions requires further study.

- Comparative SAR : Piperazine’s position and substitution patterns (e.g., methylpiperazine in BLD Pharm’s compound vs. unsubstituted piperazine in the target) critically influence target affinity.

Biological Activity

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring and a tetrahydroquinoline structure. Its molecular formula is , indicating it is a dihydrochloride salt. The presence of the carbonitrile group enhances its pharmacological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

- Dopamine Receptor Modulation : Compounds related to 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline have shown significant activity at dopamine receptors (D2 and D3). For example, analogs have demonstrated low nanomolar potency for D3 receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease .

- Inhibition of Enzymes : The compound may inhibit enzymes that regulate lysophosphatidic acid (LPA) levels. This inhibition can affect various pathological processes including cancer progression and inflammation .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is reported to inhibit tumor growth and angiogenesis by modulating pathways associated with LPA .

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated inhibition of cancer cell proliferation in various models. |

| Animal studies | Showed reduced tumor size in xenograft models when administered . |

Neurological Effects

The compound's interaction with dopamine receptors positions it as a candidate for treating neurodegenerative diseases. Studies have indicated that derivatives exhibit neuroprotective effects and improve motor function in animal models of Parkinson's disease .

Case Studies

- Cancer Treatment : In one study involving human cancer cell lines, 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline derivatives were shown to significantly reduce cell viability at micromolar concentrations. The mechanism involved apoptosis induction and cell cycle arrest.

- Neuroprotection : Another study highlighted the efficacy of related compounds in protecting dopaminergic neurons from oxidative stress in vitro, suggesting a potential therapeutic role in Parkinson's disease management .

Safety Profile

The toxicity and efficacy of the compound can be assessed using standard pharmacological procedures. Initial studies suggest a favorable therapeutic index (ratio of LD50 to ED50), indicating that the compound may have manageable side effects when used therapeutically .

Q & A

Basic: What safety protocols should be followed when handling and storing this compound to minimize degradation?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid contact with oxidizers, as decomposition may release toxic gases (e.g., HCl, CO, NOx) .

- Storage: Keep in a tightly sealed container in a dry, ventilated environment at room temperature. Monitor for discoloration or clumping, which may indicate degradation. Avoid prolonged storage; prioritize immediate use after synthesis .

- Spill Management: Use absorbent materials (e.g., sand) for solid spills. Collect residues in chemically resistant containers and dispose of via institutional hazardous waste protocols .

Basic: Which analytical techniques are most effective for initial characterization?

Methodological Answer:

- Melting Point Analysis: Determine purity using differential scanning calorimetry (DSC) or capillary methods. Compare observed values (e.g., ~258°C for similar dihydrochloride salts) to literature data .

- Solubility Profiling: Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate). Note limited aqueous solubility, common in dihydrochloride salts, and optimize solvent choice for reactions .

- Spectroscopic Methods:

Advanced: How to design stability studies under stress conditions (e.g., heat, light, pH)?

Methodological Answer:

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition onset. Forced degradation at 60–80°C in dry and humid conditions can reveal HCl loss or cyclization byproducts .

- Photostability: Expose solid and solution phases to UV-Vis light (ICH Q1B guidelines). Monitor via HPLC for new peaks, indicating photodegradation products like quinoline derivatives .

- pH Stability: Prepare buffered solutions (pH 1–13) and incubate at 37°C. Use LC-MS to identify hydrolysis products (e.g., ring-opening of tetrahydroquinoline or piperazine dealkylation) .

Advanced: How to resolve contradictions in solubility data reported across studies?

Methodological Answer:

- Standardize Testing: Control temperature (25°C ± 1°C) and solvent purity (HPLC-grade). Use saturation shake-flask method with HPLC quantification to avoid subjective visual assessments .

- Particle Size Control: Grind samples to uniform particle size (e.g., 50–100 µm) using a ball mill. Larger surface area may artificially enhance solubility .

- Ionic Strength Effects: Test solubility in buffers with varying NaCl concentrations (0.1–1.0 M). Dihydrochloride salts may exhibit reduced solubility at high ionic strength due to common-ion effects .

Advanced: What strategies optimize the synthesis of derivatives targeting the piperazine moiety?

Methodological Answer:

- Protecting Groups: Use Boc or Fmoc groups to block piperazine during reactions. Deprotect with TFA (for Boc) or piperidine (for Fmoc) post-derivatization .

- Reaction Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in acetonitrile/water). Look for shifts in retention time corresponding to new products .

- Byproduct Mitigation: Avoid strong oxidizers (e.g., KMnO₄) that may degrade the tetrahydroquinoline core. Use mild conditions (e.g., DCC/DMAP for acylations) .

Advanced: How to develop a validated HPLC method for purity analysis?

Methodological Answer:

- Column Selection: Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with a guard column to retain polar degradation products .

- Mobile Phase Optimization: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, ramp to 90% B over 20 min. Flow rate: 1.0 mL/min .

- Detection: UV at 254 nm (for aromatic cores) and 210 nm (for nitrile groups). Confirm peaks via LC-MS (ESI+ mode) for molecular ion validation .

Advanced: How to address conflicting biological activity data in receptor-binding assays?

Methodological Answer:

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. CHO), buffer pH (7.4), and incubation time (30–60 min). Note that dihydrochloride salts may alter intracellular pH .

- Control Experiments: Include a reference antagonist (e.g., haloperidol for dopamine receptors) to validate assay sensitivity. Test compound stability in assay media via pre-incubation HPLC .

- Data Normalization: Express activity as % inhibition relative to vehicle controls. Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.